Indolicidin -

Indolicidin

Catalog Number: EVT-8215213
CAS Number:
Molecular Formula: C100H132N26O13
Molecular Weight: 1906.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Indolicidin was first isolated from the leukocytes of cattle, specifically from their neutrophils. It is part of the innate immune response and plays a crucial role in the defense against microbial infections. The discovery of indolicidin has spurred interest in its potential applications in medicine and agriculture due to its broad-spectrum antimicrobial activity.

Classification

Indolicidin belongs to the class of antimicrobial peptides, which are small proteins that exhibit activity against various pathogens. These peptides are typically cationic and amphipathic, allowing them to disrupt microbial membranes effectively.

Synthesis Analysis

Methods

The synthesis of indolicidin can be approached through both natural extraction and synthetic methods. The natural extraction involves isolating the peptide from bovine leukocytes, while synthetic methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Technical Details

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The process allows for precise control over the sequence and composition of the peptide.
  2. Solution-Phase Synthesis: This traditional method involves coupling amino acids in solution, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide.
Molecular Structure Analysis

Structure

Indolicidin has a unique cyclic structure that enhances its stability and biological activity. The sequence consists predominantly of tryptophan residues, contributing to its amphipathic nature.

Data

  • Molecular Formula: C₁₃H₁₄N₄O
  • Molecular Weight: Approximately 246.28 g/mol
  • IUPAC Name: L-Trp-L-Trp-L-Trp-L-Trp-L-Trp-L-Trp-L-Trp-L-Trp-L-Trp-L-Trp-L-Trp-L-Trp

The cyclic nature of indolicidin allows it to adopt a specific conformation that is essential for its interaction with microbial membranes.

Chemical Reactions Analysis

Reactions

Indolicidin primarily engages in interactions with microbial membranes through mechanisms such as membrane permeabilization and disruption. These interactions can lead to cell lysis or inhibition of growth.

Technical Details

  1. Membrane Disruption: Indolicidin interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell death.
  2. Electrostatic Interactions: The cationic nature of indolicidin allows it to bind effectively to anionic lipids present in microbial membranes.
Mechanism of Action

Process

The antimicrobial action of indolicidin involves several key steps:

  1. Binding: Indolicidin binds to the negatively charged bacterial membrane through electrostatic interactions.
  2. Insertion: The peptide inserts itself into the membrane, disrupting lipid bilayer integrity.
  3. Permeabilization: This insertion leads to increased membrane permeability, allowing leakage of cellular contents.
  4. Cell Death: Ultimately, this results in cell lysis and death.

Data

Studies have shown that indolicidin exhibits minimal cytotoxicity towards mammalian cells while being highly effective against various pathogens, including antibiotic-resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Indolicidin is typically a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents.
  • Stability: Indolicidin is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Amphipathicity: The presence of hydrophobic tryptophan residues contributes to its ability to interact with lipid membranes.
  • Charge: Indolicidin carries a net positive charge at physiological pH, enhancing its interaction with negatively charged bacterial membranes.
Applications

Scientific Uses

Indolicidin has garnered attention for various applications:

  1. Antimicrobial Agent: Its potent antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant bacterial strains.
  2. Agricultural Use: Indolicidin can be explored as a natural pesticide due to its ability to combat plant pathogens.
  3. Pharmaceutical Development: Research continues into formulating indolicidin-based therapies for infections where conventional antibiotics fail.
Structural Analysis and Design Strategies

Primary Sequence Determinants of Antimicrobial Activity

Indolicidin (H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH₂), a 13-residue cationic peptide isolated from bovine neutrophils, possesses a unique primary structure that underpins its broad-spectrum antimicrobial activity. With five tryptophan residues (39% of total sequence) and three prolines within its compact framework, indolicidin represents one of the smallest naturally occurring antimicrobial peptides [6] [8]. This distinctive composition facilitates crucial interactions with microbial membranes. Tryptophan residues enable deep insertion into lipid bilayers via hydrophobic and cation-π interactions with phospholipid head groups, while the cationic arginine and lysine residues mediate electrostatic attraction to negatively charged bacterial surfaces [8] [10]. Systematic alanine scanning mutagenesis has revealed that the C-terminal arginine doublet (Arg12-Arg13) is essential for maintaining potent antibacterial activity, as deletion or substitution dramatically reduces efficacy, highlighting the critical role of net positive charge (+3 at physiological pH) [10]. The alternating proline-tryptophan motifs (Pro-Trp-Pro-Trp-Trp-Pro-Trp) contribute to structural flexibility while positioning tryptophan side chains for optimal membrane insertion. The functional significance of tryptophans was further confirmed through single Trp→Ala substitutions, which consistently diminished antimicrobial potency against Gram-negative and Gram-positive pathogens [8].

Table 1: Primary Sequence Features Critical for Indolicidin Function

Sequence PositionAmino AcidFunctional RoleConsequence of Modification
4, 6, 8, 9, 11TryptophanMembrane insertion, hydrophobic anchoringReduced antimicrobial activity
5LysineElectrostatic attraction to bacterial membranesModerate activity reduction
12-13ArginineEnhanced cationic charge, membrane interactionSevere activity loss
3,7,10ProlineStructural flexibility, turn formationAltered conformational dynamics

Conformational Dynamics in Lipid-Mimetic Environments

Indolicidin exhibits remarkable conformational plasticity that is highly dependent on its molecular environment. In aqueous solutions, nuclear magnetic resonance (NMR) and circular dichroism (CD) analyses reveal a largely unstructured or random coil conformation [7]. However, upon encountering lipid-mimetic environments such as dodecylphosphocholine (DPC) micelles or sodium dodecyl sulfate (SDS) micelles, indolicidin undergoes significant structural reorganization. NMR studies in DPC micelles demonstrate that indolicidin adopts a heterogeneous helix-turn-helix motif characterized by a central turn region (residues Val9-Thr12 in model peptides) flanked by two helical segments [7]. This folded structure creates an amphipathic arrangement where tryptophan residues cluster on one face to mediate hydrophobic membrane interactions, while cationic residues align on the opposing surface for electrostatic targeting of bacterial membranes.

Molecular dynamics simulations of indolicidin and its analogs near phospholipid bilayers provide deeper mechanistic insights. These simulations reveal that the peptide initially interacts with lipid headgroups via electrostatic attractions, followed by tryptophan-driven penetration into the hydrophobic core. This penetration causes membrane thinning and curvature stress, culminating in selective disruption of prokaryotic membranes rich in anionic phospholipids [4]. Recent studies on indolicidin-derived peptide 3.1 demonstrate that it maintains a more ordered amphipathic structure near eukaryotic membranes, preventing deep insertion. In contrast, it adopts a disordered conformation when interacting with prokaryotic membranes, facilitating deeper penetration and enhanced lytic activity [4]. This conformational polymorphism underpins the selectivity observed in advanced analogs.

Cyclization Strategies for Enhanced Protease Stability

The therapeutic potential of native indolicidin is limited by its rapid degradation by proteases such as trypsin and chymotrypsin, with trypsin reducing its half-life to merely 4 minutes [1] [4]. To address this vulnerability, backbone cyclization has emerged as a promising structural strategy. CycloCP-11 (ICLKKWPWWPWRRCK-NH₂), a disulfide-cyclized analog, was designed by introducing terminal cysteine residues and forming a disulfide bridge between positions 2 and 14. This modification stabilizes the U-shaped lipid-bound conformation observed in linear CP-11 (an indolicidin analog) without compromising antimicrobial activity [1]. Biochemical assays demonstrated that cycloCP-11 exhibits a 4.5-fold increase in trypsin half-life (18 minutes versus 4 minutes for linear CP-11) while maintaining equivalent minimal inhibitory concentrations (MICs) against diverse bacteria [1]. Crucially, cycloCP-11 retains full antibacterial efficacy even after 90 minutes of trypsin exposure, whereas linear peptides are completely inactivated, highlighting the functional significance of structural stabilization [1].

An alternative cyclization approach exploited the natural tryptophan abundance through oxidative formation of a Trp6-Trp9 cross-link in X-indolicidin. This modification confers partial resistance to trypsin and chymotrypsin digestion while preserving potent activity against Staphylococcus aureus, Escherichia coli, and fungal pathogens comparable to native indolicidin [8]. The compact structure resulting from the Trp-Trp bridge limits protease accessibility to cleavage sites without altering the essential membrane-interacting residues. These studies collectively demonstrate that strategic cyclization enhances proteolytic stability while maintaining the pharmacophore architecture essential for antimicrobial function.

Table 2: Cyclic Indolicidin Analogs and Their Properties

Analog NameStructural ModificationProtease Resistance ImprovementAntimicrobial Activity Retention
CycloCP-11Disulfide bond (Cys2-Cys14)4.5-fold ↑ trypsin half-life (18 min)Full activity against Gram± bacteria
X-IndolicidinTrp6-Trp9 cross-link (δ1,δ1'-ditryptophan)Partial resistance to trypsin/chymotrypsinComparable to native indolicidin

Role of Amphipathicity and Charge Modulation in Analog Design

Rational optimization of indolicidin's amphipathic character and net charge has yielded analogs with enhanced therapeutic indices. Native indolicidin possesses moderate amphipathicity due to its clustered tryptophans and dispersed cationic residues. Engineering strategies have systematically enhanced this property to improve membrane selectivity. The linear analog CP-11 (ILKKWPWWPWRRK-NH₂) incorporates additional lysine residues, increasing the net charge from +3 to +4 while maintaining the hydrophobic content [1]. This modification enhances activity against Gram-negative pathogens by strengthening electrostatic attraction to lipopolysaccharides (LPS) in the outer membrane. Both CP-11 and its cyclic counterpart (cycloCP-11) display minimal hemolytic activity (<10% at 256 μg/mL), demonstrating that increased charge alone does not necessarily compromise eukaryotic cell safety when structural features are preserved [1].

Glycosylation represents another innovative strategy for modulating amphipathicity and solubility. The analog [βGlc-T9,K7]indolicidin features a glucose moiety attached to threonine at position 9 (replacing tryptophan), alongside a lysine substitution at position 7 [5]. This modification significantly reduces aggregation propensity and hemolytic toxicity while maintaining potent antibacterial activity. The glycosylated peptide exhibits a 3-fold improved therapeutic index compared to the parent peptide, attributed to enhanced solubility and reduced hydrophobic interactions with cholesterol-rich eukaryotic membranes [5]. Spectroscopic analyses confirm that glycosylation does not significantly alter the peptide's secondary structure or LPS-binding capability, explaining its preserved antimicrobial mechanism. The reduced hydrophobicity also correlates with diminished cytotoxicity against macrophage cells, highlighting the value of polarity engineering in analog design.

Pseudopeptide Engineering for Improved Selectivity

Reduced amide bond ψ[CH₂NH] incorporation has emerged as a sophisticated chemical strategy to fine-tune indolicidin's conformational flexibility and biological selectivity. Pseudopeptides featuring ψ[CH₂NH] bonds at specific locations exhibit altered structural dynamics while resisting proteolytic cleavage. The analog ID-IW incorporates reduced amide bonds between Ile1-Leu2 (N-terminal) and Trp8-Trp9 (central region) [10]. This modification disrupts the native turn structure centered around residues 8-9, leading to increased conformational flexibility in lipid environments. Despite this structural perturbation, ID-IW retains potent antimicrobial activity comparable to indolicidin while demonstrating significantly reduced hemolytic activity (50% reduction) [10].

Biophysical studies attribute this improved selectivity to modulated hydrophobicity and enhanced peptide dynamics. ID-IW exhibits lower overall hydrophobicity compared to indolicidin, reducing non-specific interactions with zwitterionic phospholipids predominant in mammalian membranes. Additionally, the increased conformational flexibility may facilitate optimal positioning of cationic residues toward anionic bacterial surfaces. This pseudopeptide also shows improved resistance to trypsin degradation due to the non-cleavable nature of the reduced amide bonds. The successful engineering of ID-IW demonstrates that strategic disruption of backbone conformation—rather than preservation of native structure—can yield analogs with superior therapeutic profiles when coupled with careful modulation of physicochemical properties.

Recent advances have expanded beyond reduced amide bonds to include D-amino acid substitutions and N-terminal fatty acylation. A 2020 study reported analogs featuring D-phenylalanine substitutions (HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂) that maintain broad-spectrum activity while reducing hemolytic potential below detectable limits [2]. The combination of chiral inversion and hydrocarbon chain incorporation further enhances protease resistance through steric hindrance and membrane anchoring, respectively. These multifaceted modifications exemplify the evolving sophistication in pseudopeptide engineering for next-generation indolicidin-inspired therapeutics.

Table 3: Selectivity-Optimized Indolicidin Pseudopeptides

PseudopeptideKey ModificationsHemolytic Activity ReductionProtease StabilityTherapeutic Index Improvement
ID-IWψ[CH₂NH] at Ile1-Leu2 & Trp8-Trp950% reduction↑ Trypsin resistance2-fold vs. indolicidin
D-Phe analogMultiple D-phenylalanine substitutionsBelow detection limitNot reported>1.8-fold vs. indolicidin
Lauryl-IDN-terminal lauric acid conjugationSignificant reductionEnhanced serum stability>3-fold vs. indolicidin

Properties

Product Name

Indolicidin

IUPAC Name

1-[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C100H132N26O13

Molecular Weight

1906.3 g/mol

InChI

InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)

InChI Key

USSYUMHVHQSYNA-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N

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